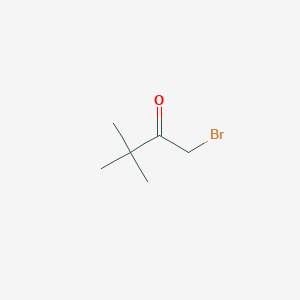

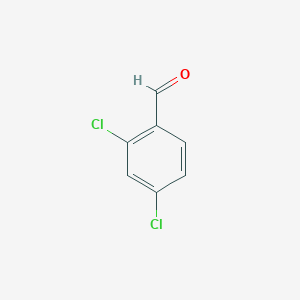

![molecular formula C22H28O4 B042916 (6S,8S,10R,13S,14S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-one CAS No. 93269-35-3](/img/structure/B42916.png)

(6S,8S,10R,13S,14S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

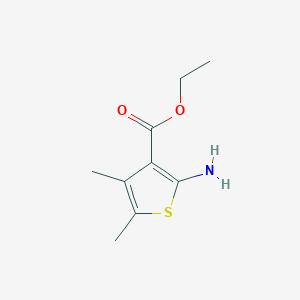

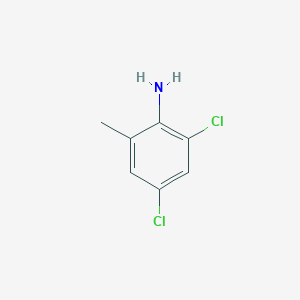

This compound is related to a class of cyclopenta[a]phenanthrenes, which are known for their interesting chemical structures and potential biological activities. Research on these compounds involves their synthesis, molecular structure elucidation, and exploration of their chemical and physical properties to understand their potential applications and interactions in biological systems.

Synthesis Analysis

The synthesis of cyclopenta[a]phenanthrenes involves optimized preparation methods leading to derivatives with varying functional groups. Studies have described the optimization of synthesis routes for related compounds, employing strategies such as the employment of the derived 17,17-ethylene diketal for synthesis of bay-region derivatives (Coombs, 1999). These methodologies highlight the complexity and the tailored approaches needed to synthesize specific derivatives of cyclopenta[a]phenanthrenes.

Molecular Structure Analysis

The molecular structure of cyclopenta[a]phenanthrenes, including the compound , is characterized by multiple ring systems, including cyclopenta and phenanthrene moieties. The three six-membered rings in related structures adopt chair conformations, and the cyclopentane ring displays an approximate envelope conformation. Such detailed structural elucidation helps in understanding the compound's chemical behavior and potential interactions (Zhang et al., 2012).

Chemical Reactions and Properties

Cyclopenta[a]phenanthrenes undergo various chemical reactions, including bromination, which highlights their reactive nature and the potential for further chemical modifications. Bromination of these compounds has been studied to explore the introduction of bromine atoms under different conditions, providing insights into their chemical reactivity and the potential to generate novel derivatives with specific properties (Coombs et al., 1973).

科学研究应用

Structural Analysis and Crystallography

- The compound is structurally related to various steroidal analogs which have been studied for their crystal structure and molecular conformations. For instance, a study by Ketuly et al. (2009) explored the crystal structure of a related compound, highlighting the significance of hydrogen-bonding interactions in such molecules (Ketuly, Hadi, & Ng, 2009).

Medicinal Chemistry and Synthesis

- Research by Shaheen et al. (2014) focused on the synthesis of derivatives of similar compounds, which were evaluated for their antimicrobial and antitumor activities, indicating the potential medical applications of these substances (Shaheen, Ali, Rosario, & Shah, 2014).

- Another study related to the synthesis and biological activity of cyclopenta[a]phenanthrenes, as examined by Bhatt (1988), sheds light on the potential carcinogenic properties of certain derivatives, which is crucial for understanding their safety profile in medical applications (Bhatt, 1988).

Potential Therapeutic Applications

- The work by Ching (2013) in synthesizing liver X receptor agonists from related compounds signifies the potential of these substances in treating disorders related to cholesterol metabolism (Ching, 2013).

安全和危害

未来方向

属性

IUPAC Name |

(6S,8S,10R,13S,14S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O4/c1-13-10-15-16(20(2)7-4-14(24)11-18(13)20)5-8-21(3)17(15)6-9-22(21,26)19(25)12-23/h4-5,7,11,13,15,17,23,26H,6,8-10,12H2,1-3H3/t13-,15+,17-,20+,21-,22-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMWBUCYVXNFNBN-CTVGIFIDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC(C3(CC=C2C4(C1=CC(=O)C=C4)C)C)(C(=O)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H]2[C@@H]3CC[C@@]([C@]3(CC=C2[C@@]4(C1=CC(=O)C=C4)C)C)(C(=O)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

31G2E0J8OF | |

CAS RN |

93269-35-3 |

Source

|

| Record name | 17,21-Dihydroxy-6alpha-methylpregna-1,4,9(11)-triene-3,20-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093269353 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17,21-DIHYDROXY-6.ALPHA.-METHYLPREGNA-1,4,9(11)-TRIENE-3,20-DIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31G2E0J8OF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

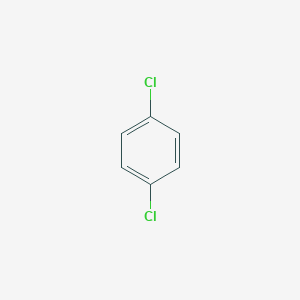

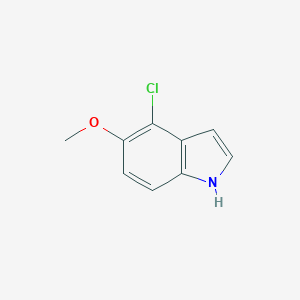

![6-Azabicyclo[3.1.0]hexane](/img/structure/B42858.png)